(E)-7-methoxy-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide
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Overview
Description
(E)-7-methoxy-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-methoxy-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Diazotization and Coupling: The phenyldiazenyl group can be introduced through diazotization of aniline derivatives followed by coupling with the benzofuran core.
Amidation: The carboxamide group can be formed through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-7-methoxy-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenyldiazenyl group to aniline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran core and the attached functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-7-methoxy-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may exhibit various biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may investigate its potential as a therapeutic agent or as a tool for studying biological processes.
Industry
In industry, this compound can be used in the development of dyes, pigments, and other materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-7-methoxy-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Phenyldiazenyl Compounds: Compounds with similar phenyldiazenyl groups but different core structures.
Methoxy-Substituted Compounds: Compounds with methoxy groups attached to different aromatic systems.
Uniqueness
(E)-7-methoxy-N-(4-(phenyldiazenyl)phenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1006263-71-3 |
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Molecular Formula |
C22H17N3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
7-methoxy-N-(4-phenyldiazenylphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-9-5-6-15-14-20(28-21(15)19)22(26)23-16-10-12-18(13-11-16)25-24-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26) |
InChI Key |
VAKVWFAQXXHRPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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